molecular formula C20H18FN5O3 B2847963 2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide CAS No. 1008263-29-3

2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide

Cat. No.: B2847963
CAS No.: 1008263-29-3
M. Wt: 395.394
InChI Key: GBYRWNBPZZFDHP-UHFFFAOYSA-N
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Description

2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring fused with a pyrrolo ring, and substituted with dimethylphenyl and fluorophenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Properties

IUPAC Name

2-[5-(3,4-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O3/c1-11-6-7-15(8-12(11)2)26-19(28)17-18(20(26)29)25(24-23-17)10-16(27)22-14-5-3-4-13(21)9-14/h3-9,17-18H,10H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYRWNBPZZFDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide typically involves a multi-step process. One common method includes the nucleophilic addition/cyclization of carbodiimides with diazo compounds . This process is often carried out under mild conditions and does not require the use of transition metals, making it an environmentally friendly approach.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production. The late-stage derivatization and gram-scale synthesis reveal the promising utility of this methodology .

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions can replace specific atoms or groups within the compound, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide apart is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity

Biological Activity

The compound 2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide is a member of the pyrrolotriazole class of compounds. This class is recognized for its diverse biological activities and potential therapeutic applications. The unique structural characteristics of this compound suggest potential interactions with various biological targets.

Chemical Structure and Properties

  • Molecular Formula: C20H17F2N5O3
  • Molecular Weight: 413.4 g/mol
  • Purity: Typically around 95%

The compound features a complex arrangement that includes multiple aromatic rings and functional groups which may enhance its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that pyrrolotriazoles possess a range of biological activities including:

  • Anticancer Activity: Compounds similar to this structure have shown significant cytotoxic effects against various cancer cell lines. For instance, related pyrrolotriazole derivatives exhibited IC50 values as low as 0.3 μM against acute lymphoblastic leukemia (ALL) cells and neuroblastoma (NB) cell lines .
  • Antimicrobial Properties: Some studies have suggested that pyrrolotriazoles can exhibit antimicrobial effects. The specific mechanisms often involve interference with cellular processes in bacteria or fungi.
  • Anti-inflammatory Effects: Certain derivatives have been explored for their potential to modulate inflammatory pathways.

Anticancer Studies

A study evaluated the cytotoxicity of various pyrrolotriazole derivatives on cancer cell lines. The results indicated:

  • Compound 14 (closely related to the target compound) demonstrated enhanced anticancer activity with an IC50 value of 0.3 μM.
  • The study highlighted a significant reduction in colony formation in treated cells compared to controls .

Data Table: Biological Activities of Related Compounds

Compound NameStructureIC50 (μM)Activity Type
Compound 14Pyrrolotriazole derivative0.3Anticancer
Compound ASimilar structure7.5Anticancer
Compound BPyrrolotriazole variantNot specifiedAntimicrobial

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